Home > Products > Screening Compounds P73195 > CTLA-4 inhibitor
CTLA-4 inhibitor - 635324-72-0

CTLA-4 inhibitor

Catalog Number: EVT-274177
CAS Number: 635324-72-0
Molecular Formula: C21H13F4N5O
Molecular Weight: 427.3626
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a protein receptor primarily expressed on the surface of activated T lymphocytes. [] It plays a crucial role in regulating immune responses by inhibiting T cell activation. [] CTLA-4 acts as an "off switch" for the immune system, preventing excessive immune activation and maintaining immune homeostasis. [, ]

CTLA-4 inhibitors are a class of immunotherapeutic agents that block the inhibitory function of CTLA-4, thereby enhancing the anti-tumor activity of T lymphocytes. [, ] By inhibiting CTLA-4, these agents promote T cell activation, proliferation, and cytokine production, leading to an enhanced immune response against cancer cells. []

Future Directions

a. Optimizing Dosing and Treatment Schedules:

Research is needed to identify optimal dosing and treatment schedules for CTLA-4 inhibitors to maximize therapeutic efficacy and minimize toxicity. [, ] Studies are exploring the potential benefits of personalized dosing strategies based on individual patient characteristics.

b. Developing Predictive Biomarkers:

Identifying reliable predictive biomarkers is crucial for selecting patients most likely to benefit from CTLA-4 inhibitor therapy. [, ] Research is ongoing to discover biomarkers that can accurately predict treatment response and guide personalized treatment decisions.

c. Overcoming Treatment Resistance:

A significant challenge in immunotherapy is the development of resistance to treatment. [] Research is underway to understand the mechanisms of resistance to CTLA-4 inhibitors and develop strategies to overcome them. [] This includes exploring combination therapies with other agents that target different immune regulatory pathways.

The potential applications of CTLA-4 inhibitors extend beyond cancer. [] Research is exploring their use in autoimmune diseases, infectious diseases, and other immune-related disorders. [] These studies aim to harness the power of immune modulation for treating a wider range of diseases.

e. Improving Safety and Tolerability:

While CTLA-4 inhibitors have shown promising efficacy, their use can be associated with significant immune-related adverse events. [, ] Research is focused on improving the safety and tolerability of these agents by developing more selective inhibitors, optimizing dosing strategies, and identifying biomarkers for predicting toxicity.

Pembrolizumab (Keytruda)

Relevance: Pembrolizumab, like other PD-1/PD-L1 inhibitors, is being investigated in combination with CTLA-4 inhibitors for the treatment of advanced cancers. [, , , , , , ] This combination strategy seeks to enhance the anti-tumor immune response by targeting two different immune checkpoints. While promising, combining these agents can lead to a higher incidence of immune-related adverse events, including pancreatic injury. []

Relevance: Tremelimumab shares a similar mechanism of action with other CTLA-4 inhibitors. [] This class of drugs is known to be associated with immune-related adverse events, including endocrinopathies like hypothyroidism and hypophysitis, which can affect the thyroid and pituitary glands respectively. [, , ]

Atezolizumab (Tecentriq)

Relevance: Atezolizumab, classified as a PD-L1 inhibitor, is part of a broader group of immune checkpoint inhibitors that includes CTLA-4 inhibitors. [, , ] While both types of inhibitors aim to enhance the immune response against cancer, PD-L1 inhibitors generally exhibit a more favorable safety profile compared to CTLA-4 inhibitors. [, , , , , , , , , , , ]

Cemiplimab (Libtayo)

Relevance: Cemiplimab belongs to the PD-1 inhibitor class, which, along with CTLA-4 inhibitors, comprises a larger group of drugs known as immune checkpoint inhibitors. [, , ] Both types of inhibitors aim to enhance the immune system's ability to recognize and destroy cancer cells.

Quavonlimab

Relevance: Quavonlimab, as a CTLA-4 inhibitor, is often studied in combination with PD-1 inhibitors like pembrolizumab. [] This combination aims to leverage the synergistic effects of targeting two distinct immune checkpoint pathways to enhance antitumor activity. While promising, this strategy is also associated with an increased risk of treatment-related adverse events. []

Overview

The compound 4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one is a complex organic molecule characterized by its unique structure and potential applications in medicinal chemistry. This compound features multiple functional groups and a distinctive tricyclic framework.

Source

This compound has been referenced in various scientific literature and patents related to drug discovery and synthesis methodologies. The presence of fluorinated aromatic groups suggests its relevance in enhancing pharmacological properties, particularly in drug design.

Classification

The compound can be classified as a pentazatricyclo compound due to its unique bicyclic structure containing five nitrogen atoms. It also falls under the category of fluorinated organic compounds, which are known for their stability and bioactivity.

Synthesis Analysis

Methods

The synthesis of 4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one typically involves several steps:

  1. Formation of the Tricyclic Framework: The initial step may involve cyclization reactions that construct the tricyclic core from simpler precursors.
  2. Introduction of Fluorinated Groups: The trifluoromethyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution methods or via direct fluorination techniques.
  3. Final Modifications: The final product may be obtained through coupling reactions or modifications that introduce the methyl group at the 10-position.

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of this compound can be represented as follows:

  • Core Structure: A pentazatricyclo framework with multiple double bonds.
  • Substituents: A 4-fluorophenyl group at one position and a 3-trifluoromethylphenyl group at another.

Data

Key structural data includes:

  • Molecular Formula: C19H14F4N5O
  • Molecular Weight: Approximately 396.34 g/mol
  • SMILES Notation: Specific notation can be generated to represent the compound's structure for computational modeling.
Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions typical for aromatic compounds:

  1. Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (like trifluoromethyl) can influence the reactivity of the aromatic rings.
  2. Nucleophilic Substitution Reactions: Potential for reactions involving nucleophiles at positions adjacent to nitrogen atoms in the tricyclic structure.

Technical Details

Reactions involving this compound require specific conditions such as temperature control and solvent choice to optimize yields and minimize side products.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one often involves:

  • Interaction with Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features.
  • Influence on Cellular Pathways: It could modulate signaling pathways relevant to therapeutic effects.

Data

Experimental studies would provide insights into binding affinities and biological activities against target proteins or pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting point data would be necessary for characterization.

Chemical Properties

  • Solubility: Solubility in organic solvents is expected due to its hydrophobic character.
  • Stability: Stability under various conditions (pH, light exposure) should be evaluated for practical applications.
Applications

Scientific Uses

This compound has potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound or scaffold in drug development targeting specific diseases.
  2. Material Science: Due to its unique structural properties, it could be explored for use in advanced materials or coatings.
  3. Research Tool: Can serve as a probe in biological studies to elucidate mechanisms of action related to fluorinated compounds.

Properties

CAS Number

635324-72-0

Product Name

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one

IUPAC Name

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one

Molecular Formula

C21H13F4N5O

Molecular Weight

427.3626

InChI

InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3

InChI Key

WQKVVTLTCHDAST-UHFFFAOYSA-N

SMILES

CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.